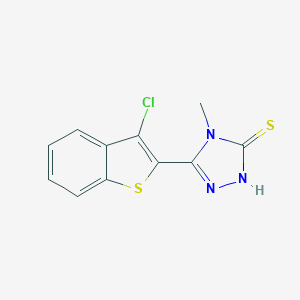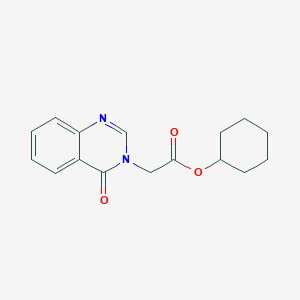![molecular formula C15H11N7 B256796 2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)
2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as JNK-IN-8, and it has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
JNK-IN-8 inhibits the activity of the JNK pathway by binding to the ATP-binding site of the JNK enzyme. This prevents the phosphorylation of downstream targets of the pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
JNK-IN-8 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects. It has been proposed as a potential therapeutic strategy for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the JNK pathway, which is involved in neuronal apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of JNK-IN-8 is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, JNK-IN-8 has been shown to have limited solubility in aqueous solutions, which can make it difficult to use in some lab experiments. Additionally, the high cost of JNK-IN-8 can be a limiting factor for some researchers.
Orientations Futures
There are several future directions for research on JNK-IN-8. One area of interest is the potential use of JNK-IN-8 in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to explore the potential use of JNK-IN-8 in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for JNK-IN-8 could make it more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of JNK-IN-8 involves several steps, including the reaction of 2-aminonicotinonitrile with 3-pyridinecarboxaldehyde to form 2-amino-4-(3-pyridyl)-3-cyanobutyronitrile. This intermediate is then reacted with 3-cyanopyridine-4-carboxylic acid to form JNK-IN-8. The final product is obtained through purification by recrystallization.
Applications De Recherche Scientifique
JNK-IN-8 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of the JNK pathway has been proposed as a potential therapeutic strategy for cancer treatment, and JNK-IN-8 has been shown to have promising results in preclinical studies.
Propriétés
Nom du produit |
2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile |
|---|---|
Formule moléculaire |
C15H11N7 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
2-amino-4-(cyanomethyl)-6-(pyridin-3-ylmethylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H11N7/c16-4-3-11-12(6-17)14(19)22-15(13(11)7-18)21-9-10-2-1-5-20-8-10/h1-2,5,8H,3,9H2,(H3,19,21,22) |
Clé InChI |
CWCZEXIJVWLPIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
SMILES canonique |
C1=CC(=CN=C1)CNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



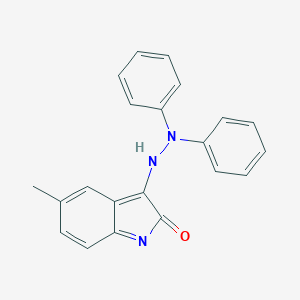
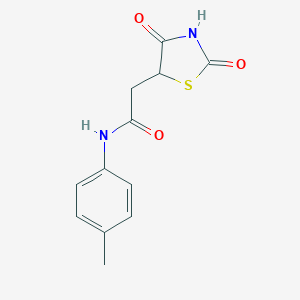
![2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine](/img/structure/B256719.png)
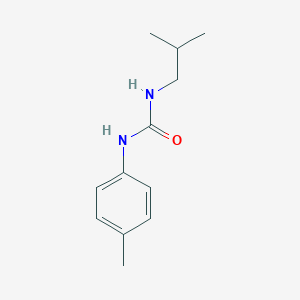
![1-(2-Furoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B256727.png)
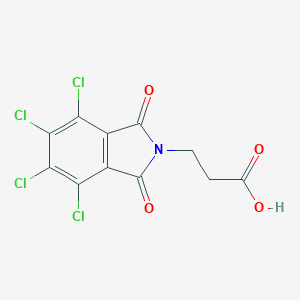
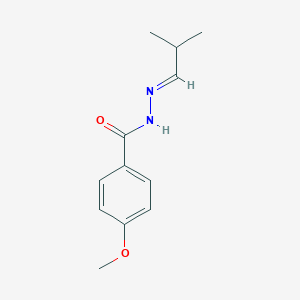
![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256740.png)
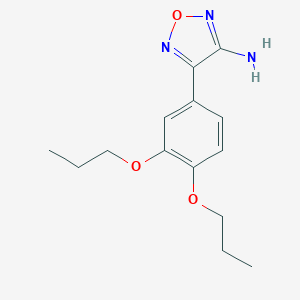
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)
